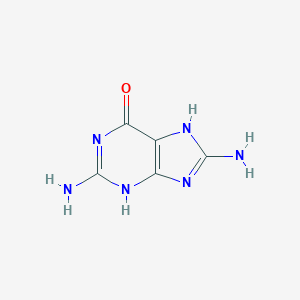
4-Azidosalicylic acid
Übersicht
Beschreibung
4-Azidosalicylic acid, also known as N-Hydroxysuccinimidyl-4-azidosalicylic acid or NHS-ASA, is a radioiodinatable, photoactive, heterobifunctional cross-linking reagent . It is an aryl azide that can be used for photofunctionalization . The CAS Number is 66761-27-1 .
Synthesis Analysis
The synthesis of 4-Azidosalicylic acid related compounds has been reported in several studies. For instance, poly(4-aminosalicylic acid) was synthesized by both enzymatic (PASA-E) and oxidative polycondensation (PASA-O) reactions .Molecular Structure Analysis
The molecular formula of 4-Azidosalicylic acid is C7H5N3O3 . The molecular weight is approximately 179.14 .Physical And Chemical Properties Analysis
4-Azidosalicylic acid is a crystal with an orange and yellow color . It has a melting point of 197°C . It should be stored at a temperature between 0-10°C .Wissenschaftliche Forschungsanwendungen
Photoaffinity Labeling in Plant Receptor Kinases
4-Azidosalicylic acid is used in photoaffinity labeling to detect direct ligand-receptor interactions . In this method, photoreactive ligand molecules containing radiolabeled photoactivatable 4-azidosalicylic acid are prepared. With ultraviolet (UV) light irradiation, the azide group of the photoreactive ligand photolyzes to form a reactive nitrene, which forms a covalent bond with proximal amino acid residues within the receptor proteins . This labeling of the receptors provides strong and direct evidence of ligand-receptor interactions .
Plant Science Research
In plant science research, 4-Azidosalicylic acid has been used in the study of peptide ligand-mediated trade-offs between plant growth and stress response . A photoactivatable 4-azidosalicylic acid moiety was incorporated into residues not conserved among paralogs and used in an exhaustive binding assay by photoaffinity labeling against an Arabidopsis receptor kinase expression library .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-azido-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c8-10-9-4-1-2-5(7(12)13)6(11)3-4/h1-3,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPWSMKACWGINL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azidosalicylic acid | |
CAS RN |
66761-27-1 | |
| Record name | 4-Azidosalicylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 4-Azidosalicylic acid (ASA) primarily used for in scientific research?
A: 4-Azidosalicylic acid (ASA) is a versatile photoaffinity labeling reagent widely used to study protein-protein interactions, identify ligand binding sites, and investigate biological pathways. [, , , , , , , , , , , , , ]
Q2: How does ASA work as a photoaffinity labeling reagent?
A: ASA contains a photoreactive aryl azide group that, upon UV irradiation, generates a highly reactive nitrene intermediate. This nitrene can form covalent bonds with nearby molecules, including proteins, enabling the identification of interacting partners or binding sites. [, , , , , , , , , , , , , ]
Q3: What is the typical workflow for using ASA in a photoaffinity labeling experiment?
A3: A typical workflow involves:
- Analysis: The crosslinked complex is analyzed using techniques like SDS-PAGE and autoradiography or mass spectrometry to identify the labeled protein and binding sites. [, , , , , , , , , , , , , ]
Q4: What are some examples of molecules that have been successfully conjugated to ASA for photoaffinity labeling studies?
A4: Researchers have successfully conjugated ASA to various molecules, including:
- Gangliosides: To study ganglioside uptake and identify ganglioside-binding proteins. [, ]
- Insulin-like growth factor 1 (IGF-1): To analyze IGF-1 receptor binding sites and interactions. []
- Oligosaccharides: To detect and characterize ganglioside-binding proteins. []
- Leukotriene C4 and glutathione conjugates: To identify intracellular proteins that bind these molecules. []
- Formyl peptides: To probe the interaction of formyl peptides with the N-formyl peptide receptor (FPR). []
- Phosphatidylserine: To investigate the interaction of phosphatidylserine with the nicotinic acetylcholine receptor. []
- Cinchonidine: To study protein binding interactions. []
Q5: Can you provide an example of how ASA was used to study a specific biological process?
A: In one study, ASA was used to investigate the interaction between salivary glycoproteins and Streptococcus sanguis bacteria. Researchers conjugated ASA to a proline-rich glycoprotein (PRG) found in saliva and used this probe to identify bacterial adhesins involved in binding. The study revealed that PRG binds to specific bacterial adhesins with affinity for certain sugar moieties, highlighting the role of salivary glycoproteins in mediating bacterial adhesion. []
Q6: Are there any limitations to using ASA as a photoaffinity labeling reagent?
A6: Yes, some limitations include:
Q7: What are some alternative photoaffinity labeling reagents to ASA?
A7: While ASA is widely used, other photoaffinity labeling reagents are available, each with its advantages and limitations:
Q8: What is the molecular formula and molecular weight of 4-Azidosalicylic acid?
A8:
Q9: Is there information available on the spectroscopic data of 4-Azidosalicylic acid?
A: While the provided research papers do not delve into the detailed spectroscopic characterization of ASA, it's important to note that researchers often characterize synthesized ASA-conjugated probes using techniques like NMR and mass spectrometry to confirm successful conjugation and purity. [, , , , , , , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[4-(2-Cyanoethylamino)butylamino]propanenitrile](/img/structure/B17128.png)









![N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide](/img/structure/B17158.png)

